molecular formula C15H11ClN2O2 B4887516 5-(3-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-(3-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B4887516
M. Wt: 286.71 g/mol
InChI Key: KOYQBIBJEBHSFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of oxadiazole derivatives often involves cyclodehydration reactions or the reaction of diacylhydrazines with cyclodehydrating agents. For example, compounds with similar structures have been synthesized from methy 4-hydroxybenzoate and 4-cyanophenol, showing the versatility of synthetic methods for oxadiazole derivatives (Yao-dong, 2013).

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of closely related compounds, revealing planar tetrazole rings and the lack of conjugation between the aryl and tetrazole groups, indicative of the structural features that may also be present in 5-(3-Chlorophenyl)-3-(2-Methoxyphenyl)-1,2,4-oxadiazole (Al-Hourani et al., 2015).

Chemical Reactions and Properties

The photochemistry of some oxadiazoles, including those with aryl groups, has been investigated, showing that intermediates from the breaking of the ring O−N bond can develop into various products, depending on their structures and reaction conditions. This insight into the reactivity of oxadiazole rings may apply to 5-(3-Chlorophenyl)-3-(2-Methoxyphenyl)-1,2,4-oxadiazole as well (Buscemi et al., 1999).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline forms can be inferred from studies on similar compounds. For instance, the liquid crystalline properties of oxadiazole-based compounds have been studied, revealing the presence of nematic and smectic phases in some derivatives, which could suggest similar properties in 5-(3-Chlorophenyl)-3-(2-Methoxyphenyl)-1,2,4-oxadiazole under certain conditions (Zhu et al., 2009).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of oxadiazole derivatives can be quite varied. For instance, the corrosion inhibition efficiency of a similar oxadiazole compound for mild steel in sulfuric acid demonstrates the potential for these compounds to be used in material protection, highlighting their chemical stability and potential applications beyond biological activity (Bouklah et al., 2006).

properties

IUPAC Name

5-(3-chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2/c1-19-13-8-3-2-7-12(13)14-17-15(20-18-14)10-5-4-6-11(16)9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOYQBIBJEBHSFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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